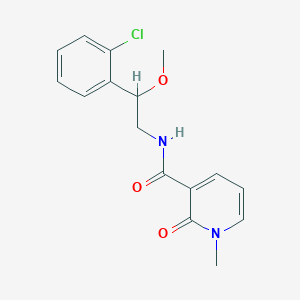

![molecular formula C18H19ClN2O3S B2879990 3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide CAS No. 727689-14-7](/img/structure/B2879990.png)

3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitor Development

A study explored the synthesis of pyrrolidinone-based chlorinated benzenesulfonamide derivatives, focusing on their potential as inhibitors against human carbonic anhydrases I-XIV, which are significant in cancer research. Compounds demonstrated low nanomolar affinity against CA IX, a cancer-related enzyme, suggesting their utility in developing selective inhibitors for specific carbonic anhydrase isozymes. This research highlights the importance of chlorinated benzenesulfonamides in medicinal chemistry, particularly in creating targeted therapies for cancer treatment (Balandis et al., 2020).

Antimalarial Activity

Another application involves the synthesis of pyrazolopyridine-sulfonamide derivatives tested against Plasmodium falciparum, the parasite responsible for malaria. These compounds exhibited significant in vitro activity against chloroquine-resistant strains, indicating their potential as a new class of antimalarial drugs. The presence of a chloro group on the benzenesulfonamide moiety improved the compounds' effectiveness, underlining the role of chlorinated benzenesulfonamides in developing novel antimalarial therapies (Silva et al., 2016).

Drug-Excipient Compatibility

In the pharmaceutical formulation field, a study on chlorpropamide (a compound structurally similar to the queried chemical) investigated its compatibility with various excipients using differential scanning calorimetry. This research is crucial for pre-formulation studies, ensuring drug stability and efficacy in final dosage forms. It highlights the broader implications of studying chlorinated benzenesulfonamides and related compounds for pharmaceutical development (Freire et al., 2009).

Chemoselective Oxidation

Chlorinated benzenesulfonamides have also been identified as effective reagents in chemoselective oxidation processes. A study utilizing N-chloro-N-(phenylsulfonyl)benzenesulfonamide showcased its application in the mild and selective oxidation of alcohols and ethers to aldehydes and ketones. This research opens new avenues in synthetic organic chemistry, providing efficient methods for functional group transformations crucial for drug synthesis and chemical modifications (Palav et al., 2021).

Propiedades

IUPAC Name |

3-chloro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c19-16-4-3-5-17(12-16)25(23,24)20-13-14-6-8-15(9-7-14)18(22)21-10-1-2-11-21/h3-9,12,20H,1-2,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDLYYSRXDDQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)

![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)

![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)

![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)

![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)